(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Chiral Chromatography Enantiomeric Resolution Process Chemistry

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (CAS 70874-05-4), also known as Cbz-D-tert-leucine, is a synthetic amino acid derivative belonging to the class of N-protected non-proteinogenic α-amino acids. It is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 70874-05-4
Cat. No. B1588571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
CAS70874-05-4
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyNSVNKQLSGGKNKB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

70874-05-4: (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid (Cbz-D-tert-Leucine) Procurement and Application Guide


(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (CAS 70874-05-4), also known as Cbz-D-tert-leucine, is a synthetic amino acid derivative belonging to the class of N-protected non-proteinogenic α-amino acids [1]. It is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry . The compound features the benzyloxycarbonyl (Cbz) protecting group on the amino function and the bulky tert-butyl side chain of the unnatural amino acid D-tert-leucine. This specific combination of (R)-stereochemistry and the Cbz group defines its unique reactivity and utility in constructing complex molecules.

Why (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid Cannot Be Replaced by Generic Cbz-Amino Acids


Direct substitution of (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid with other Cbz-protected amino acids or alternative derivatives is not scientifically valid due to its unique orthogonal stability profile and established chromatographic behavior. The (R)-enantiomer is not interchangeable with its (S)-enantiomer (CAS 62965-10-0), as stereochemistry dictates biological activity and chiral recognition in synthetic applications . Furthermore, the Cbz protecting group exhibits fundamentally different chemical stability compared to the Boc (tert-butoxycarbonyl) group, enabling selective deprotection strategies in multi-step syntheses that are not possible with other protecting groups . The specific combination of the (R)-tert-leucine core and the Cbz group provides a distinct set of physical, chemical, and chromatographic properties that cannot be replicated by generic alternatives. The following quantitative evidence details why this compound must be specified and not simply replaced.

Quantitative Differentiation Guide for (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid (70874-05-4)


Preparative Enantiomeric Resolution: Scalability and Purity of N-Carbobenzoxy-tert-leucine

The Cbz-protected derivative (N-carbobenzoxy-tert-leucine) has been successfully resolved on a preparative scale using simulated moving bed (SMB) chromatography. In a direct comparison with the Boc-protected derivative (N-Boc-tert-leucine-benzylester), the Cbz derivative demonstrated a significantly higher throughput under the specified conditions [1].

Chiral Chromatography Enantiomeric Resolution Process Chemistry

Chemical Purity Specifications: Vendor Batch Analysis Data

Commercial suppliers provide (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid with defined minimum purity levels, as verified by standard analytical methods. This level of purity is a quantifiable benchmark for procurement decisions [1].

Quality Control Analytical Chemistry Chemical Purity

Orthogonal Stability Profile: Cbz vs. Boc Protecting Group Strategy

The Cbz group is distinguished by its orthogonal stability relative to the commonly used Boc protecting group. This chemical difference allows for selective deprotection strategies in complex syntheses [1][2].

Protecting Group Chemistry Peptide Synthesis Orthogonal Synthesis

Enantiomeric Identity: Definitive Stereochemical Assignment for Biological Selectivity

The compound is unambiguously defined as the (R)-enantiomer, a critical specification that distinguishes it from its (S)-enantiomer (CAS 62965-10-0) [1]. This stereochemical identity is essential for its function as a chiral building block.

Chirality Stereochemistry Enantiomer

Validated Application Scenarios for (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid (70874-05-4)


Synthesis of Enantiomerically Pure Peptides and Peptidomimetics

The compound is an ideal chiral building block for the solution-phase synthesis of peptides and peptidomimetics requiring a D-tert-leucine residue. The Cbz group allows for N-terminal protection, while the bulky tert-butyl side chain can influence peptide conformation and proteolytic stability . The demonstrated ability to obtain this compound in high enantiomeric purity on a kilogram scale [1] makes it suitable for projects scaling from milligram research to pilot plant production.

Orthogonal Protection Strategies in Multi-Step Synthesis

In complex organic syntheses involving multiple amine groups, (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid serves as a key intermediate due to the orthogonal reactivity of its Cbz protecting group. It can be used in conjunction with a Boc-protected amine elsewhere in the molecule, enabling the selective deprotection of either amine independently by choosing acidic (for Boc) or reductive (for Cbz) conditions . This strategic advantage simplifies synthetic routes and improves overall yield.

Chiral Template and Reference Standard

As a defined (R)-enantiomer of a protected tert-leucine derivative, this compound can be used as a reference standard in chiral HPLC method development and for the determination of enantiomeric purity of related compounds. Its well-defined chromatographic behavior, as demonstrated in preparative SMB studies [1], confirms its utility as a reliable standard for calibrating analytical methods and monitoring enantiomeric excess in asymmetric syntheses.

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